N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a benzylamino-oxoethyl group at position 2 and a 2-(4-chlorophenoxy)-2-methylpropanamide moiety at position 3. The benzylamino substituent could contribute to hydrogen bonding interactions in biological targets. Although specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., compounds with thienopyrazol or pyrazol cores) suggest applications in anti-inflammatory or anticancer research .
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-24(2,32-18-10-8-17(25)9-11-18)23(31)27-22-19-14-33-15-20(19)28-29(22)13-21(30)26-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSASSNBDSUMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The presence of the thieno[3,4-c]pyrazole moiety in its structure is significant as it is associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds similar to this compound exhibit a range of biological activities due to their ability to interact with specific biological targets. For example:
- Anti-inflammatory Activity : Thienopyrazoles have been shown to selectively inhibit phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory diseases .
- Antioxidant Properties : Studies have demonstrated that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress. This is particularly relevant in protecting erythrocytes from toxic substances such as 4-nonylphenol .
Biological Activities
The compound exhibits several biological activities that are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways via PDE inhibition. |
| Antioxidant | Protects against oxidative damage in cell models. |
| Anticancer | Potential activity against cancer cell lines through apoptosis induction. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Case Studies and Research Findings
-
Erythrocyte Protection Study :
A study assessed the protective effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to 4-nonylphenol in African catfish (Clarias gariepinus). The results showed significant reductions in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to untreated controls. The percentage of altered erythrocytes was significantly lower in treated groups (12% vs. 40% in controls) indicating protective effects against oxidative stress .Treatment Group Altered Erythrocytes (%) Control 40.3 ± 4.87 Thienopyrazole 12 ± 1.03 -
Anticancer Activity :
In vitro studies have indicated that thienopyrazole derivatives can induce apoptosis in various cancer cell lines. A specific derivative demonstrated an EC50 value of approximately 5 μM against pancreatic β-cell lines under stress conditions, showcasing its potential for therapeutic applications in diabetes management .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thieno[3,4-c]pyrazol Cores
The compound 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS: 396723-70-9) shares the thieno[3,4-c]pyrazol core but differs in substituents:
- Position 2: 2-methylphenyl vs. benzylamino-oxoethyl in the target compound.
- Position 3: Chloro-propanamide vs. 4-chlorophenoxy-propanamide. The benzylamino group in the target compound may improve solubility compared to the hydrophobic 2-methylphenyl group in 396723-70-9 .
Substituent Effects: Chlorophenoxy vs. Dimethylphenoxy
Compounds m, n, and o from Pharmacopeial Forum (2017) feature 2,6-dimethylphenoxy acetamido groups.
Heterocyclic Core Comparison
- Thieno[3,4-c]pyrazol (target compound) vs. 1,3,4-oxadiazole (): The oxadiazole core in derivatives is smaller and more polar, likely reducing lipophilicity compared to the fused thiophene-pyrazole system .
- Pyrazol-4-yl (CAS: 362000-59-7): The absence of a fused thiophene ring may limit π-stacking interactions in biological targets .
Data Tables
Table 1: Structural Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
